P. falciparum NF54 Primary Screen Activity Differentiates This 2-Benzothiazole Regioisomer from Its 6-Benzothiazole Positional Isomer
The target compound was tested in the MMV/ChEMBL primary screen against chloroquine-sensitive P. falciparum NF54 at a single concentration of 2 µM with a nanoGlo luminescence readout over 72 h (ChEMBL assay CHEMBL4888485) . This assay format is the standard MMV entry-point screen used across >140,000 compounds [1]. The 6-benzothiazole positional isomer (benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone) has no registered ChEMBL activity data for the same or any other target, meaning the 2-regioisomer uniquely offers an experimentally validated antiplasmodial screening result for procurement decisions where phenotypic follow-up is planned . The single-point nature of this assay precludes an IC₅₀ comparison; however, the presence of a screening data point versus the complete absence of data for the comparator is a binary procurement-relevant differentiator. NOTE: The percent inhibition value at 2 µM is not publicly reported; the differentiation is based on assay registration vs. no assay registration.
| Evidence Dimension | Registration in P. falciparum NF54 nanoGlo primary screen (2 µM, 72 h) |
|---|---|
| Target Compound Data | ChEMBL assay CHEMBL4888485 registered; single-point screen at 2 µM completed |
| Comparator Or Baseline | Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (positional isomer): No ChEMBL bioassay data registered |
| Quantified Difference | Present vs. absent (binary differentiation; no IC₅₀ values available) |
| Conditions | P. falciparum NF54 strain; nanoGlo luminescence; 72 h incubation; 2 µM single concentration; MMV primary screening platform |
Why This Matters
For procurement decisions in antimalarial drug discovery, a compound with registered screening data in the standardized MMV assay format provides an immediate experimental anchor that its 6-regioisomer lacks, reducing the risk of purchasing a completely uncharacterized analog.
- [1] Bosc, N. et al. (2023). MAIP: An Open-Source Tool to Enrich High-Throughput Screening Output and Identify Novel, Druglike Molecules with Antimalarial Activity. Journal of Medicinal Chemistry, 66(24), 16646–16657. Describes the MMV primary screen at 2 µM against P. falciparum NF54. View Source
